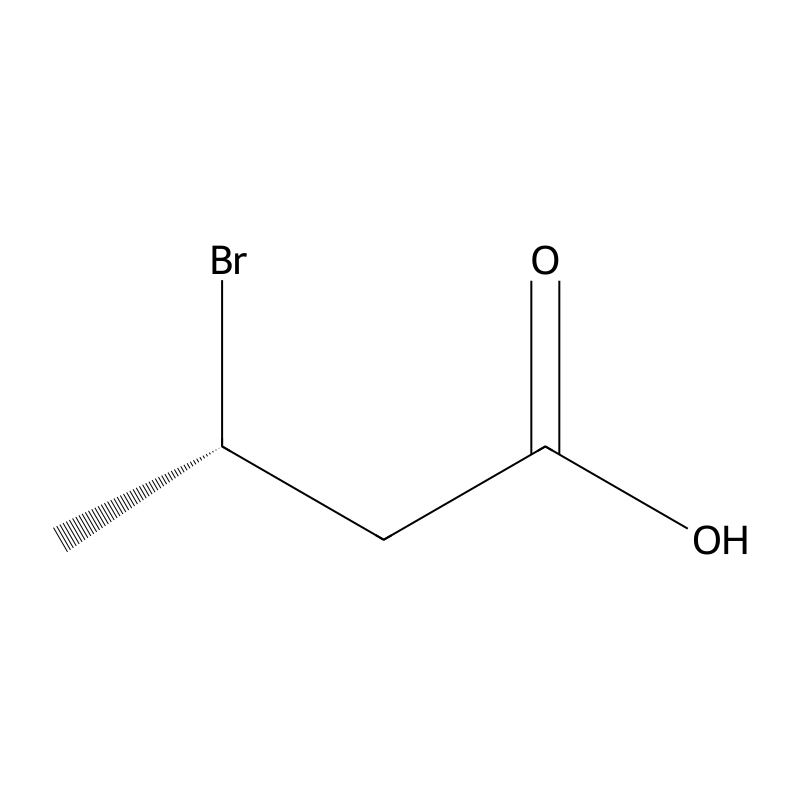

(S)-3-BROMOBUTANOIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biochemistry

Butanoic acid is a short-chain fatty acid (SCFA) produced by gut bacteria during fermentation of dietary fibers PubChem. It plays a role in cell signaling and gene regulation NCBI: .

Chemical synthesis

Butanoic acid is a versatile building block used in the synthesis of various organic compounds ScienceDirect.

(S)-3-Bromobutanoic acid is an organic compound characterized by its molecular formula and a molecular mass of 167.00 g/mol. It is a chiral molecule, with the (S) configuration indicating the specific spatial arrangement of its atoms. The compound features a bromine atom attached to the third carbon of a four-carbon butanoic acid chain, making it a derivative of butanoic acid. Its structural formula can be represented as:

textBr |H2C-C-COOH | CH3

The compound has a melting point of 44 °C and a boiling point ranging from 110 to 111 °C at a pressure of 9-10 Torr . It is also known by various names, including butyric acid, 3-bromo- and β-bromobutyric acid.

- Esterification: Reaction with alcohols to form esters.

- Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxybutanoic acid.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield butane derivatives.

(S)-3-Bromobutanoic acid exhibits various biological activities. It has been studied for its potential role in metabolic pathways and its effects on cellular processes. The compound's bromine substituent may influence its interaction with biological molecules, potentially affecting enzyme activity or cellular signaling pathways.

Several methods exist for synthesizing (S)-3-bromobutanoic acid:

- Direct Bromination: Butanoic acid can be treated with bromine in the presence of a suitable catalyst, leading to the formation of (S)-3-bromobutanoic acid.

- Chiral Resolution: Starting from racemic 3-bromobutanoic acid, enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with chiral bases.

- Asymmetric Synthesis: Utilizing chiral reagents or catalysts in the synthesis process can yield the (S) enantiomer selectively.

(S)-3-Bromobutanoic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Chemical Research: Utilized in studies focusing on stereochemistry and reaction mechanisms.

- Agricultural Chemicals: Potential use in developing herbicides or pesticides due to its biological activity.

Interaction studies involving (S)-3-bromobutanoic acid focus on its reactivity with biological molecules. Research indicates that its bromine atom may facilitate interactions with enzymes or receptors, potentially influencing metabolic pathways. Studies have explored its effects on cell proliferation and apoptosis, highlighting its potential as a therapeutic agent.

(S)-3-Bromobutanoic acid shares structural similarities with several other brominated carboxylic acids. Here are some comparable compounds:

The uniqueness of (S)-3-bromobutanoic acid lies in its specific stereochemistry and position of the bromine atom, which influences both its chemical reactivity and biological activity compared to other similar compounds.